1-Azuleneethanol, acetate
Description
Computational studies highlight its strong binding affinities with receptors involved in cytotoxic, thrombolytic, anti-inflammatory, analgesic, and antipyretic activities . Its molecular docking scores surpass reference drugs like vincristine sulfate and streptokinase in specific targets, such as the human estrogen receptor (3ERT) and tissue plasminogen activator (1A5H) . Predicted biological activities via Pass Online include anti-inflammatory (Pa = 0.517), antipyretic (Pa = 0.366), and antithrombotic (Pa = 0.413) effects . Despite these promising attributes, further in vivo validation and toxicity profiling are required for therapeutic development .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-azulen-1-ylethyl acetate |
InChI |
InChI=1S/C14H14O2/c1-11(15)16-10-9-13-8-7-12-5-3-2-4-6-14(12)13/h2-8H,9-10H2,1H3 |
InChI Key |
OQHFEANZFBAIMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
Synonyms |
1-azulenethanol acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Anxiolytic Activity : Exceeds diazepam’s binding affinity for the potassium channel, though less potent in sedative effects compared to captan .
- Limitations: Lacks binding to COX-2 receptors, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) targeting both COX-1 and COX-2 .
Binding Affinities and Molecular Interactions
1-Azuleneethanol, acetate exhibits stronger interactions with multiple receptors compared to analogs:
- Antidepressant : Ranks below tetraconazole (-7.100 kcal/mol) but still shows moderate affinity (-5.35 kcal/mol) for the serotonin receptor .
- Synergistic Potential: Often co-occurs with captan and tetraconazole in S. foetida extracts, suggesting complementary mechanisms in multi-target therapies .
ADME/T and Toxicity Profiles
Table 2: ADME/T Comparison of 1-Azuleneethanol, Acetate and Analogs
| Compound | Lipinski’s Compliance | Ames Toxicity | Carcinogenicity | Acute Oral Toxicity |
|---|---|---|---|---|
| 1-Azuleneethanol, acetate | Yes | No | No | No |
| Captan | Yes | No | No | No |
| Tetraconazole | Yes | No | No | No |
| Vincristine sulfate | No* | Yes | Yes | High |
*Violates ≥2 Lipinski rules due to high molecular weight and poor solubility .
Insights :
- All three phytochemicals (1-Azuleneethanol, acetate, captan, tetraconazole) exhibit optimal drug-likeness and safety, unlike vincristine sulfate, which has high toxicity risks .
- 1-Azuleneethanol, acetate’s low molecular weight (e.g., compared to tetraconazole) enhances membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Azuleneethanol, acetate in laboratory settings?
- Methodology : Synthesis typically involves esterification of 1-Azuleneethanol with acetic anhydride or acetyl chloride under controlled conditions. A common approach includes:
Dissolving 1-Azuleneethanol in anhydrous dichloromethane.
Adding acetyl chloride dropwise at 0°C with a catalytic amount of pyridine to neutralize HCl byproducts.
Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Considerations : Monitor reaction progress using TLC or NMR. Ensure anhydrous conditions to prevent hydrolysis of the acetylating agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
